Ctsl/B-IN-1
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Overview
Description
Ctsl/B-IN-1 is a bispecific inhibitor targeting host viral spike cleaver proteins cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This compound has shown significant potential in blocking the entry pathways of SARS-CoV-2, making it a promising candidate for antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ctsl/B-IN-1 involves the use of peptidomimetic α-ketoamide compounds. The crystal structures of human cathepsin L and cathepsin B in complex with these compounds reveal covalent binding, which is crucial for their inhibitory activity .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of peptidomimetic compounds, followed by purification and crystallization to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .
Common Reagents and Conditions
The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .
Major Products Formed
The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .
Scientific Research Applications
Ctsl/B-IN-1 has been extensively studied for its potential in antiviral research, particularly in the context of SARS-CoV-2. It has shown efficacy in blocking viral entry pathways, making it a valuable tool in the development of broad-spectrum antiviral therapies . Additionally, its inhibitory effects on cathepsin L and cathepsin B make it a potential candidate for research in cancer and other diseases where these proteases play a critical role .
Mechanism of Action
Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
14a and 14b: These are peptidomimetic α-ketoamide compounds that also target cathepsin L and calpain-1.
Uniqueness
Ctsl/B-IN-1 is unique in its dual inhibition of both cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This bispecific inhibition provides a synergistic antiviral effect, making it a potent candidate for broad-spectrum antiviral therapy .
Properties
Molecular Formula |
C41H47N7O6S |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |
InChI Key |
VUKDOSJSMSLHFQ-WFAVMJPPSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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